molecular formula C9H15ClO2 B016122 Ethyl 4-chloro-2,2-dimethylpent-4-enoate CAS No. 118427-36-4

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Cat. No. B016122
M. Wt: 190.67 g/mol
InChI Key: QVPAHMHJYDYAOS-UHFFFAOYSA-N
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Patent
US08772495B2

Procedure details

Diisopropylamine (1.25 eq) was added to a reaction flask containing tetrahydrofuran (10.0-fold, V/W of ethyl isobutyrate) under nitrogen. The mixture was cooled to less than −70° C., and n-butyllithium (2.7M; 1.14 eq) was added to the reaction mixture while the temperature was maintained at less than −65° C. The reaction mixture was slowly warmed to room temperature and then stirred for 2 hours under nitrogen. The reaction mixture was then cooled to less than −70° C., and ethyl isobutyrate (1.0 eq) was added, followed by 2,3-dichloro-1-propene (1.09 eq), while the temperature was maintained at less than −70° C. The reaction was allowed to warm to room temperature and stirred overnight under nitrogen. The reaction was then quenched with ice water (10.0-fold, V/W of starting material), and the pH adjusted to pH 7 with aqueous 6M hydrochloric acid. The organic layer was separated, washed twice with brine, and dried over sodium sulfate. The solvent was removed in vacuo and the product was taken on to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])C(C)C.[Cl:21][C:22]([CH2:24]Cl)=[CH2:23]>O1CCCC1>[CH2:19]([O:18][C:13](=[O:17])[C:5]([CH3:6])([CH3:7])[CH2:24][C:22]([Cl:21])=[CH2:23])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)CCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to less than −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at less than −65° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to less than −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at less than −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight under nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with ice water (10.0-fold, V/W of starting material)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product was taken on to the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(C(CC(=C)Cl)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.